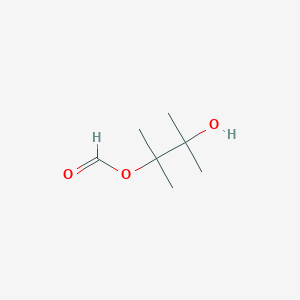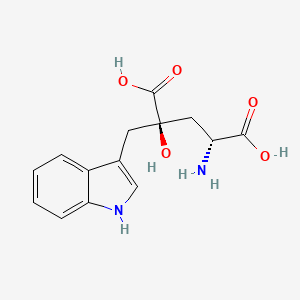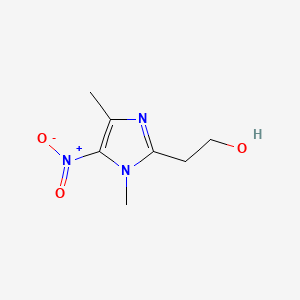![molecular formula C7H5ClN2O3 B8729634 6-Chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3h)-one CAS No. 35570-69-5](/img/structure/B8729634.png)
6-Chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3h)-one is a chemical compound with a unique structure that combines elements of oxazole and pyridine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3h)-one typically involves the reaction of chlorinated pyridine derivatives with hydroxymethyl oxazole under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
6-Chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3h)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the oxazole or pyridine rings.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions may introduce various functional groups into the molecule.
科学研究应用
6-Chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3h)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-Chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3h)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
Azametifos: A related compound with similar structural elements.
Other Oxazole Derivatives: Compounds with oxazole rings that exhibit similar chemical properties.
Uniqueness
6-Chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3h)-one is unique due to its specific combination of oxazole and pyridine rings, which imparts distinct chemical and biological properties
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines.
属性
CAS 编号 |
35570-69-5 |
|---|---|
分子式 |
C7H5ClN2O3 |
分子量 |
200.58 g/mol |
IUPAC 名称 |
6-chloro-3-(hydroxymethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C7H5ClN2O3/c8-4-1-5-6(9-2-4)10(3-11)7(12)13-5/h1-2,11H,3H2 |
InChI 键 |
BQHXIHLWYTXQNU-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC2=C1OC(=O)N2CO)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
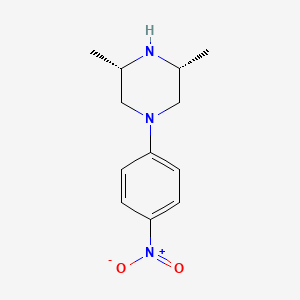
![1-(Methylsulfonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B8729567.png)
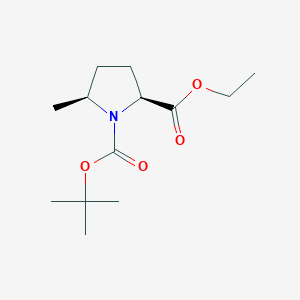
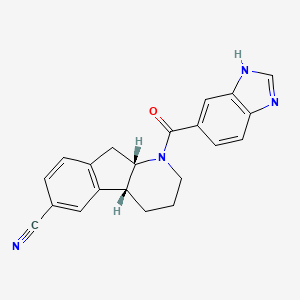
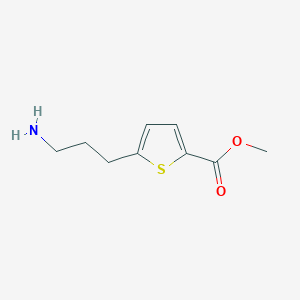
![Methyl 4-{[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]formamido}butanoate](/img/structure/B8729575.png)
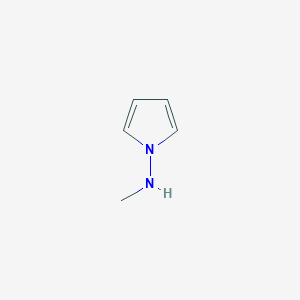
![7-Chloro-2-(tributylstannyl)thieno[3,2-b]pyridine](/img/structure/B8729597.png)
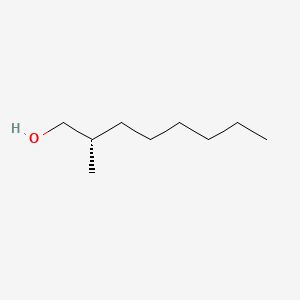
![N-(Piperidin-4-yl)-1H-benzo[d]imidazol-2-amine dihydrobromide](/img/structure/B8729618.png)
